Adenylyl-(3'-5')-adenosine

Description

BenchChem offers high-quality Adenylyl-(3'-5')-adenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenylyl-(3'-5')-adenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

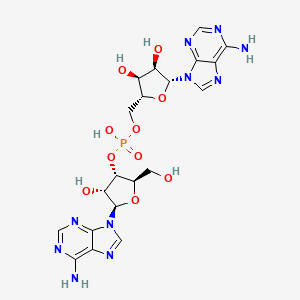

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N10O10P/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(39-19)2-37-41(35,36)40-14-7(1-31)38-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSXBCQACJTYFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N10O10P |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293698 |

Source

|

| Record name | Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2391-46-0, 102029-96-9 |

Source

|

| Record name | NSC91555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Adenylyl-(3'-5')-adenosine: The NanoRNA Signaling & Metabolic Hub

This guide explores the biological significance of Adenylyl-(3'-5')-adenosine (ApA) , a canonical dinucleotide that has emerged as a critical "nanoRNA" regulator of gene expression and a potent marker of RNA turnover stress.[1]

Technical Guide for Researchers & Drug Developers

Executive Summary

Adenylyl-(3'-5')-adenosine (ApA) is the simplest RNA fragment, consisting of two adenosine moieties linked by a standard 3'-5' phosphodiester bond.[1] Historically viewed merely as a transient intermediate of RNA degradation, ApA (and its 5'-phosphorylated form, pApA) is now recognized as a bioactive "nanoRNA" .[1]

Unlike the antiviral signal 2'-5' oligoadenylate or the bacterial second messenger c-di-AMP, free 3'-5' ApA functions primarily through transcription priming .[1] Under conditions of enzymatic stress (e.g., depletion of oligoribonuclease), ApA accumulates and is utilized by RNA polymerases as a non-canonical primer, fundamentally altering the transcriptome and 5' architecture of mRNA. This mechanism links RNA decay directly to transcription initiation, serving as a metabolic feedback loop in both bacteria and mammalian mitochondria.

Key Biological Roles:

-

Transcription Priming: Initiates transcription at non-canonical start sites (TSS shifting).[1]

-

Metabolic Stress Marker: Accumulates when scavenging enzymes (Orn/REXO2) are compromised.[1]

-

Therapeutic Target: Bacterial Orn inhibition induces "nanoRNA toxicity," a novel antibiotic mechanism.

Biochemistry & Origin

Structural Distinction

It is critical to distinguish 3'-5' ApA from other adenine dinucleotides common in signaling literature:

| Molecule | Linkage | Primary Function | Key Enzyme |

| ApA (NanoRNA) | 3'-5' Phosphodiester | Transcription Priming, RNA Decay Product | Orn (Bacteria), REXO2 (Human) |

| 2-5A (Oligoadenylate) | 2'-5' Phosphodiester | Antiviral, Activates RNase L | OAS1-3 |

| c-di-AMP | Cyclic 3'-5' | Bacterial Second Messenger (Osmotic stress) | DisA / DacA |

| Ap4A | 5'-5' Polyphosphate | Alarmone (Heat shock, oxidative stress) | LysU / ApaH |

Biosynthetic Origins

Free ApA arises from two primary sources:

-

RNA Degradation (Catabolic): Exoribonucleases (e.g., RNase II, PNPase) processively degrade RNA but often stall at the dinucleotide stage, releasing free ApA.[1]

-

Abortive Initiation (Anabolic): During the early cycling of RNA Polymerase (RNAP), short transcripts (2–4 nt) are synthesized and released before the elongation complex stabilizes.[1]

The NanoRNA Paradigm: Mechanism of Action

The biological significance of ApA lies in its ability to hijack the transcription initiation complex when its intracellular concentration rises.

Transcription Priming & TSS Shifting

Standard transcription initiates with a nucleoside triphosphate (ATP/GTP).[1] However, when ApA accumulates (e.g., >1 mM), it competes with ATP for the initiation site.

-

Mechanism: ApA binds to the template strand at the -1 to +1 position.[1]

-

Consequence: The resulting transcript has a 5'-hydroxyl (if ApA) or 5'-monophosphate (if pApA) instead of a 5'-triphosphate.[1] This alters transcript stability (evading pyrophosphohydrolase RppH) and translation efficiency.[1]

-

Promoter Specificity: In Pseudomonas aeruginosa, ApA accumulation shifts the Transcription Start Site (TSS) and upregulates virulence factors (e.g., katA catalase), conferring antibiotic tolerance.

The "Scavenging" Gatekeepers: Orn and REXO2

To prevent aberrant priming, cells employ dedicated "nanoRNases" to degrade ApA into mononucleotides (AMP).

-

Bacteria (Orn): The orn gene (Oligoribonuclease) is essential in E. coli.[1][2][3][4] Its deletion is lethal due to the toxic accumulation of nanoRNAs.

-

Mammals (REXO2): The human homolog REXO2 (also known as SFN) localizes to the mitochondria .[1] It scavenges ApA generated by the mitochondrial degradosome (PNPase/SUV3). Loss of REXO2 leads to mitochondrial RNA accumulation, double-stranded RNA (dsRNA) formation, and cellular dysfunction.[1][3]

Visualization: The NanoRNA Cycle

Caption: The NanoRNA Cycle. RNA decay releases ApA. Under normal conditions, Orn/REXO2 hydrolyzes ApA to AMP. If Orn is inhibited, ApA accumulates and primes RNAP, generating aberrant transcripts.

Therapeutic Implications

Antibiotic Development (Targeting Orn)

Bacterial Oligoribonuclease (Orn) is a validated, yet underexploited, drug target.[1]

-

Rationale: Inhibiting Orn causes "NanoRNA Toxicity." The accumulation of ApA forces the bacterium to initiate transcription erroneously, disrupting essential gene networks and rendering the cell hypersensitive to oxidative stress and beta-lactams.

-

Target Profile: Orn is essential in E. coli and critical for virulence in P. aeruginosa and V. cholerae.

-

Selectivity: Drug candidates must avoid inhibiting human REXO2 to prevent mitochondrial toxicity.

Mitochondrial Medicine (REXO2)

In humans, REXO2 dysfunction is linked to mitochondrial disorders.[3][5]

-

Mechanism: Failure to degrade mitochondrial ApA leads to the accumulation of short RNAs that may form dsRNA, potentially triggering mitochondrial antiviral signaling (MAVS) or disrupting translation.

-

Biomarker Potential: Elevated ApA levels in tissue or plasma could serve as a specific biomarker for mitochondrial RNA turnover defects.

Experimental Protocols

Detection of Free ApA via LC-MS/MS

Objective: Quantify free ApA in cell lysates while distinguishing it from ATP and 2'-5' analogs.[1]

-

Sample Preparation:

-

Chromatography (HILIC or Ion-Pairing):

-

Column: Poroshell 120 HILIC-Z or equivalent (for polar nucleotide retention).[1]

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (in water).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 50% B over 10 minutes.

-

-

Mass Spectrometry (MRM Mode):

In Vitro Priming Assay

Objective: Validate if ApA acts as a primer for a specific RNA polymerase.

-

Reaction Mix:

-

Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.[1]

-

Template: DNA promoter fragment (e.g., lacUV5).[1]

-

Enzyme: Purified RNA Polymerase (e.g., E. coli RNAP holoenzyme).[1]

-

Substrates:

-

Control: [α-32P]UTP + ATP/GTP/CTP (standard initiation).

-

Experimental: [α-32P]UTP + ApA (1 mM) + GTP/CTP (No ATP).[1]

-

-

-

Procedure:

-

Analysis:

References

-

Orn and NanoRNA Priming in Bacteria

- Title: NanoRNAs prime transcription initi

- Source:Cell, 2011.

-

URL:[Link]

-

Human REXO2 Function

-

Structural Basis of NanoRNA Degrad

-

Orn as an Antibiotic Target

-

General Nucleotide Detection

Sources

- 1. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 2. Oligoribonuclease is a common downstream target of lithium-induced pAp accumulation in Escherichia coli and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. REXO2 is an oligoribonuclease active in human mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oligoribonuclease is an essential component of the mRNA decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. REXO2 Is an Oligoribonuclease Active in Human Mitochondria | PLOS One [journals.plos.org]

- 6. Dinucleotide Degradation by REXO2 Maintains Promoter Specificity in Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into nanoRNA degradation by human Rexo2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human REXO2 controls short mitochondrial RNAs generated by mtRNA processing and decay machinery to prevent accumulation of double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oligoribonuclease Contributes to Tolerance to Aminoglycoside and β-Lactam Antibiotics by Regulating KatA in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A potential new target for developing antibiotics | Drug Discovery News [drugdiscoverynews.com]

Adenylyl-(3'-5')-adenosine (ApA): Technical Guide to Signaling & Metabolism

[1]

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Microbiologists, Biochemists Focus: Metabolic Turnover, Transcriptional Priming, and Analytical Detection

Executive Summary

Adenylyl-(3'-5')-adenosine (ApA) is a linear dinucleotide often generated as a degradation product of cyclic di-AMP (c-di-AMP) or via abortive initiation by RNA polymerase.[1] In drug development and cellular physiology, ApA and its phosphorylated derivative pApA (5'-phosphoadenylyl-(3'-5')-adenosine) serve two critical functions:

-

Metabolic Proxy: They act as stable biomarkers for the activity of specific phosphodiesterases (PDEs) like GdpP and PgpH, which are targets for novel antimicrobials.

-

Transcriptional Regulator: High intracellular concentrations of ApA drive "non-canonical transcription initiation," altering the expression of stress-response genes by priming RNA polymerase (RNAP) independent of standard promoter recognition.[1]

This guide provides the mechanistic grounding, experimental protocols, and visualization required to study ApA/pApA in both prokaryotic stress responses and eukaryotic innate immunity.

Biochemical Context: The ApA Homeostasis Axis

Unlike the well-known "alarmone" Ap4A (diadenosine tetraphosphate), linear ApA is primarily a product of cyclic dinucleotide turnover .[1] Understanding its accumulation is essential for targeting the c-di-AMP signaling pathway.[1]

The c-di-AMP Degradation Pathway

In bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), the essential second messenger c-di-AMP is toxic at high levels.[1][2] It is degraded by specific phosphodiesterases (PDEs) into linear pApA, which must be further detoxified.[1][3]

-

Step 1 (Linearization): c-di-AMP is cleaved by GdpP (membrane-bound) or PgpH (HD-domain) to yield pApA .[1][2]

-

Step 2 (Clearance): pApA is rapidly degraded into two AMP molecules by NrnA (nano-RNase) or Pde2 .[1]

-

Clinical Relevance: Inhibition of Step 2 (NrnA) leads to toxic accumulation of pApA/ApA, making NrnA a potential drug target.[1]

Transcriptional Priming (The "Signaling" Mechanism)

ApA functions as a signaling molecule by acting as an initiating nucleotide .[1]

-

Mechanism: Under stress, when ApA levels rise (mM range), RNA Polymerase (RNAP) accepts ApA in the active site instead of ATP.[1]

-

Outcome: This "priming" stabilizes the open promoter complex at specific ribosomal and stress promoters, effectively reprogramming the transcriptome without new transcription factors.

Visualization of Signaling Pathways

Diagram 1: The c-di-AMP / pApA Metabolic Cycle

This diagram illustrates the enzymatic conversion of ATP to c-di-AMP and its subsequent degradation to pApA and AMP.

Caption: The metabolic flux from c-di-AMP to pApA. Accumulation of pApA occurs when NrnA activity is compromised, leading to transcriptional reprogramming.

Experimental Methodologies

Protocol: Enzymatic Synthesis of pApA

For research purposes, pApA is not always commercially stable. It is best generated in situ from c-di-AMP.[1]

Reagents:

-

Substrate: 100 µM c-di-AMP.[1]

-

Enzyme: Recombinant GdpP (residues 1–655) or PgpH (from S. aureus).[1]

-

Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MnCl₂ (Mn²⁺ is critical for GdpP activity).[1]

Workflow:

-

Incubation: Mix c-di-AMP and GdpP in reaction buffer. Incubate at 37°C for 30 minutes.

-

Quenching: Stop reaction by adding EDTA (20 mM final) or heating at 95°C for 5 min.

-

Validation: Verify linearization by HPLC (shift in retention time) or degradation by NrnA (negative control).

Protocol: LC-MS/MS Quantification

Distinguishing linear ApA/pApA from cyclic di-AMP requires precise mass spectrometry transitions.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (approx) | Note |

| c-di-AMP | 659.1 [M+H]+ | 330.1 (Adenine) | 4.5 min | Cyclic structure elutes later on C18 |

| pApA | 677.1 [M+H]+ | 136.1 (Adenine) | 3.2 min | Linear form (+18 Da water mass) |

| ApA | 597.1 [M+H]+ | 136.1 (Adenine) | 3.0 min | Dephosphorylated core |

Method Parameters:

Signaling Mechanism: Transcriptional Priming

This mechanism explains how ApA influences gene expression without a dedicated protein receptor.[1]

Diagram 2: Non-Canonical Transcription Initiation

Caption: Under stress conditions, accumulated ApA outcompetes ATP for the transcription initiation site (+1), creating RNA transcripts capped with a 5'-ApA moiety.[1]

Eukaryotic Implications & Drug Development

While primarily bacterial, ApA and pApA have relevance in human immunology:

-

STING Modulation: pApA is a metabolite of c-di-AMP.[1][2][3][4][5][6] While c-di-AMP activates STING (Stimulator of Interferon Genes) to induce Type I interferons, pApA binds with significantly lower affinity.[1] However, pApA accumulation can signal metabolic failure of the pathogen to the host.

-

Drug Target: Inhibiting bacterial NrnA or ApaH causes toxic accumulation of ApA/pApA, sensitizing bacteria to heat and osmotic stress. This represents a "anti-virulence" strategy.[1]

References

-

Gundlach, J., et al. (2015). "Control of Escherichia coli Priming by ApA and pApA." Journal of Bacteriology. Link[1]

-

Bowman, L., et al. (2016). "Phosphodiesterase-mediated regulation of c-di-AMP levels in Streptococcus pneumoniae."[1] Journal of Biological Chemistry. Link

-

Huynh, T.N., et al. (2015). "An essential poison: synthesis and degradation of cyclic di-AMP in Bacillus subtilis."[1] Journal of Bacteriology. Link[1]

-

Sureka, K., et al. (2014). "The cyclic dinucleotide c-di-AMP is an allosteric regulator of metabolic enzyme function."[1] Cell. Link[1]

-

Cayman Chemical. "5'-pApA Product Information & STING Activation Data." Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Making and Breaking of an Essential Poison: the Cyclases and Phosphodiesterases That Produce and Degrade the Essential Second Messenger Cyclic di-AMP in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pApA BIOLOG Life Science Institute [biolog.de]

The role of Adenylyl-(3'-5')-adenosine in cAMP-dependent pathways.

The Adenylyl-(3'-5')-adenosine (ApA) Interface: Modulating cAMP-Dependent Signaling via P-Site Inhibition and Metabolic Feedback

Executive Summary

Adenylyl-(3'-5')-adenosine (ApA) is often overlooked in standard signal transduction models, typically categorized merely as a dinucleotide byproduct of RNA metabolism or a bacterial alarmone. However, in the context of mammalian drug development and advanced signaling kinetics, ApA represents a critical metabolic checkpoint within the cAMP-dependent pathway.

This technical guide elucidates the role of ApA not as a second messenger itself, but as a structural regulator that modulates the gain of the cAMP amplifier. Specifically, ApA functions through P-site inhibition of Adenylyl Cyclase (AC) and competitive occupancy of Phosphodiesterases (PDEs) . Understanding this "brake and accelerator" dynamic is essential for researchers designing allosteric modulators of AC or PDE inhibitors, as intracellular ApA fluctuations can significantly skew potency data and therapeutic windows.

Molecular Mechanism: The ApA-cAMP Crosstalk

The interaction between ApA and the cAMP pathway is defined by two opposing vectors: the inhibition of synthesis (at Adenylyl Cyclase) and the retardation of degradation (at Phosphodiesterases).

The P-Site Inhibition of Adenylyl Cyclase

Adenylyl Cyclase (AC) possesses a distinct regulatory domain known as the P-site (Purine-site), separate from the catalytic site where ATP is converted to cAMP.

-

Mechanism: The P-site strictly recognizes adenine nucleoside 3'-phosphates. While ApA itself is a dinucleotide, its intracellular processing (cleavage of the 3'-5' bond) or direct structural mimicry allows it to interact with the P-site interface, particularly in specific AC isoforms (e.g., AC1, AC8).

-

Causality: Binding of ApA-derived moieties to the P-site induces a conformational change that locks the enzyme in a "closed" state, reducing

without significantly altering the

Competitive Inhibition of Phosphodiesterases (PDEs)

ApA shares the adenine-ribose-phosphate backbone with cAMP.

-

The "Decoy" Effect: In high-stress states (e.g., heat shock or ischemia), intracellular ApA concentrations rise (reaching

levels). ApA can occupy the catalytic pocket of cAMP-specific PDEs (such as PDE4), acting as a competitive inhibitor. -

Net Result: This temporarily prevents the hydrolysis of cAMP, effectively extending the half-life of the cAMP signal even if AC activity is constant.

Pathway Visualization

Figure 1: The Dual-Regulation Model. ApA acts as a dampener on cAMP synthesis (via AC P-site) and a preservative on cAMP stability (via PDE inhibition).

Quantitative Data: ApA vs. cAMP Kinetics

The following table summarizes the kinetic parameters when ApA is introduced into a standard cAMP signaling assay. Note the biphasic nature of the response: low ApA concentrations may slightly stabilize cAMP (PDE effect), while high concentrations shut down synthesis (AC effect).

| Parameter | Control (No ApA) | Low ApA (0.1 - 1 µM) | High ApA (>10 µM) | Mechanistic Driver |

| AC Activity ( | 100% | 95-98% | 40-60% | P-site allosteric inhibition dominates at high concentrations. |

| PDE Activity ( | 100% | 70-80% | <50% | Competitive occupancy of the catalytic pocket. |

| Net cAMP Levels | Baseline | Elevated (+20%) | Suppressed (-40%) | Interplay between synthesis inhibition and degradation blockade. |

| PKA Activation | Baseline | Potentiated | Reduced | Downstream consequence of net cAMP flux.[1] |

Experimental Protocol: Validating ApA-Mediated Inhibition

To rigorously assess the role of ApA in your specific cell line or drug target, use this self-validating "Spike-and-Recovery" Adenylyl Cyclase assay.

Workflow Overview

This protocol distinguishes between direct PKA activation (which ApA does not do efficiently) and upstream AC regulation .

Figure 2: Step-by-step workflow for determining the IC50 of ApA on Adenylyl Cyclase activity.

Detailed Methodology

Reagents:

-

AC Source: Crude membrane preparation from HEK293 cells (overexpressing AC1 or AC8 for high sensitivity).

-

Substrate: 500 µM ATP (with

- -

Regulator: Adenylyl-(3'-5')-adenosine (ApA), >98% purity (HPLC).

-

Control: 2',5'-dideoxyadenosine (standard P-site inhibitor) for benchmarking.

Step-by-Step:

-

Membrane Isolation: Homogenize cells in lysis buffer (Tris-HCl, EDTA, PMSF). Centrifuge at 100,000 x g to pellet membranes. Resuspend in assay buffer.

-

Pre-Incubation: Incubate membrane fractions with varying concentrations of ApA (0, 0.1, 1, 10, 100 µM) for 10 minutes at 4°C. Why? This allows ApA to equilibrate with the P-site before substrate competition begins.

-

Reaction Initiation: Add ATP/Mg2+ cocktail + Forskolin (10 µM) to maximally stimulate AC. Incubate at 30°C for 15 minutes.

-

Termination: Stop reaction with 0.1M HCl. Neutralize.

-

Quantification: Measure generated cAMP via competitive ELISA or LC-MS/MS.

-

Validation: The curve should show a dose-dependent decrease in cAMP. If cAMP increases at low doses, your membrane prep contains high PDE activity (ApA is inhibiting the PDE). Add IBMX (PDE inhibitor) to isolate the AC-specific effect.

Therapeutic Implications

For drug development professionals, ApA signaling presents a "blind spot" in screening assays:

-

False Negatives in PDE Inhibitor Screens: If your library contains adenine dinucleotide analogs, they may show efficacy in cell-free assays (by mimicking ApA) but fail in vivo due to rapid hydrolysis by specific dinucleoside polyphosphatases (e.g., NUDT enzymes).

-

AC Allosteric Modulators: Targeting the P-site—the binding pocket for ApA—offers a route to non-competitive inhibition of Adenylyl Cyclase. Unlike competitive inhibitors (which fight ATP levels of ~2-5 mM), P-site modulators exploit a regulatory pocket that is sensitive to nanomolar/micromolar fluctuations.

References

-

Dessauer, C. W., et al. (2017). Structure and function of mammalian adenylyl cyclases. Pharmacological Reviews.

-

Johnson, R. A., et al. (1989). P-site inhibition of adenylyl cyclase: Specificity and mechanism. Journal of Biological Chemistry.[2]

-

Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: Molecular regulation to clinical use. Pharmacological Reviews.

-

Kamenetsky, M., et al. (2006). Molecular details of cAMP generation in mammalian cells: A tale of two systems. Journal of Molecular Biology.[3]

-

Steegborn, C. (2014).[4] Structure, mechanism, and regulation of soluble adenylyl cyclases.[5] Biochimica et Biophysica Acta.

Sources

- 1. karger.com [karger.com]

- 2. Physiological roles of mammalian transmembrane adenylyl cyclase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMP-ACTIVATED PROTEIN KINASE ACTIVATION AS A STRATEGY FOR PROTECTING VASCULAR ENDOTHELIAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adenylyl Cyclase [sigmaaldrich.com]

Conformational Properties of Adenylyl-(3'→5')-Adenosine (ApA): A Technical Guide

Executive Summary

The dinucleotide Adenylyl-(3'→5')-Adenosine (ApA) serves as the fundamental model system for understanding single-strand RNA base stacking thermodynamics and backbone flexibility.[1][2] Unlike double-stranded helices stabilized by Watson-Crick hydrogen bonding, the conformation of ApA is governed primarily by vertical base-stacking interactions and the constraints of the phosphodiester backbone.[1]

This guide analyzes the structural equilibrium of ApA, detailing the transition between solvated (unstacked) and helical (stacked) states.[1][2][3] It provides rigorous experimental protocols for characterizing these states using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, designed for application in structural biology and fragment-based drug discovery (FBDD).[1][2]

Structural Anatomy & Conformational Determinants[4][5][6]

The conformational landscape of ApA is defined by six backbone torsion angles (

The Backbone and Glycosidic Torsion

The ApA backbone connects the 3'-oxygen of the first adenosine (A1) to the 5'-oxygen of the second (A2).[1][2]

-

Glycosidic Angle (

): ApA predominantly adopts the anti conformation ( -

Sugar Pucker: The ribose rings exist in a rapid equilibrium between C3'-endo (North, N) and C2'-endo (South, S) .[1][2]

The Stacking Equilibrium

In aqueous solution, ApA exists in a dynamic equilibrium between a flexible "random coil" state and a right-handed "stacked" state.[1][2]

-

Stacked State: Characterized by parallel alignment of adenine bases (distance ~3.4 Å), high C3'-endo population, and g- orientation of the P-O bonds.[1][2]

-

Unstacked State: Characterized by free rotation about the phosphodiester linkage and increased C2'-endo sugar populations.[1][2]

Visualization: The Conformational Equilibrium

Figure 1: The dynamic equilibrium of ApA.[1][2] Lower temperatures and higher ionic strength shift the equilibrium toward the ordered, stacked conformation.

Thermodynamics of Base Stacking

The formation of the stacked complex is enthalpy-driven, overcoming the entropic penalty of ordering the backbone.

| Parameter | Value (Approx. at 25°C) | Physical Interpretation |

| -6 to -8 kcal/mol | Favorable van der Waals forces and hydrophobic effects between adenine rings.[1][2] | |

| -20 to -25 cal/(mol[1][2]·K) | Unfavorable loss of rotational freedom in the backbone and sugar moieties.[2] | |

| ~25 - 30°C | The transition is broad and non-cooperative (unlike DNA duplex melting).[1][2] | |

| ~1.0 - 1.5 | At room temperature, populations of stacked and unstacked forms are nearly equal.[1][2] |

Note: Values vary based on buffer conditions (e.g.,

Experimental Protocols (The "How-To")

To rigorously determine the conformational properties of an ApA sample or analog, use the following self-validating workflows.

Protocol A: NMR Conformational Analysis

NMR provides atomic-resolution details of the sugar pucker and backbone geometry.[1][2]

Objective: Determine the fraction of N-type sugar conformers (

Materials:

-

Solvent: 99.96%

(to minimize HDO signal). -

Instrument: 500 MHz spectrometer or higher (700+ MHz recommended for spectral dispersion).[1][2]

Workflow:

-

Sample Preparation:

-

Acquisition:

-

1D

NMR: Acquire with presaturation of residual HDO signal. -

2D COSY (Correlation Spectroscopy): Essential for identifying H1'-H2' couplings (

).[1][2] -

2D NOESY (Nuclear Overhauser Effect): Mixing time 200-400 ms.[1][2] Look for inter-residue H8/H2 (Adenine) to H1' (Ribose) cross-peaks to confirm stacking.[1][2]

-

-

Data Analysis (Self-Validation Step):

-

Extract

coupling constants for both the 3'- and 5'-end ribose rings.[1][2] -

Calculate the fraction of N-type (C3'-endo) conformer using the Altona equation:

(Approximation: Pure N-type -

Validation: If

Hz, the residue is predominantly S-type (unstacked/monomer-like).[1][2] If

-

Protocol B: Circular Dichroism (CD) Melting Curve

CD is the gold standard for thermodynamic quantification of stacking.[1][2]

Objective: Calculate thermodynamic parameters (

Workflow:

-

Setup:

-

Acquisition:

-

Thermal Denaturation:

-

Monitor ellipticity (

) at 270 nm while ramping temperature from 5°C to 85°C (1°C/min).

-

-

Analysis:

-

Fit the sigmoidal melting curve to a two-state van't Hoff equation to extract

and

-

Analytical Workflow Diagram

The following diagram illustrates the logic flow for characterizing ApA conformation, distinguishing between identifying local geometry (NMR) and global thermodynamics (CD).

Figure 2: Integrated workflow for the structural and thermodynamic characterization of ApA.

Implications for Drug Development[7]

Understanding ApA conformation is critical for:

-

Dinucleotide Polyphosphates: ApA analogues (e.g.,

) are signaling molecules involved in apoptosis and vascular tone.[1][2] Their biological activity depends on the "stacked" vs "extended" conformation recognized by hydrolases.[2] -

Antisense/siRNA Design: The ApA step is a common motif.[2] Modifications (e.g., 2'-O-methyl, phosphorothioate) that perturb the native C3'-endo/anti conformation can reduce binding affinity to target RNA.[1][2]

-

Fragment-Based Screening: Adenine dinucleotides often serve as initial fragments for ATP-binding site targets (kinases).[1][2]

References

-

Lee, C. H., & Evans, F. E. (1976).[1][2] Conformational properties of adenylyl-3' leads to 5'-adenosine in aqueous solution.[1][2][4][5] Journal of Molecular Biology. Link (Note: This is the seminal work establishing the NMR parameters for ApA).

-

Altona, C., & Sundaralingam, M. (1972).[1][2] Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society.[2] Link[1][2]

-

Olsthoorn, C. S., et al. (1980).[1][2] Circular dichroism studies of 6-N-methylated adenylyladenosine and adenylyluridine and their parent compounds. Thermodynamics of stacking. European Journal of Biochemistry.[2] Link[1][2]

-

Geraldes, C. F., & Williams, R. J. (1979).[1][2][3] Nuclear-magnetic-resonance study of the conformation of a dinucleotide in solution using the lanthanide probe method. European Journal of Biochemistry.[2] Link

-

Borer, P. N., et al. (1974).[1][2] Stability of ribonucleic acid double-stranded helices. Journal of Molecular Biology. Link[1][2]

Sources

- 1. A conformational study of adenylyl-(3',5')-adenosine and adenylyl-(2',5')-adenosine in aqueous solution by carbon-13 magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational analysis of the trinucleoside diphosphate 3'd(A2'-5'A2'-5'A). An NMR and CD study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear-magnetic-resonance study of the conformation of a dinucleotide in solution using the lanthanide probe method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational properties of adenylyl-3' leads to 5'-adenosine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Metabolism of Adenylyl-(3'-5')-adenosine (ApA): A Technical Guide to NanoRNA Turnover

Executive Summary

Adenylyl-(3'-5')-adenosine (ApA) is often dismissed as a mere intermediate of RNA degradation.[1][2][3] However, modern transcriptomics and metabolomics have reclassified ApA as a bioactive NanoRNA . In high-energy metabolic environments—specifically within the bacterial cytoplasm and mammalian mitochondria—ApA is continuously generated via abortive transcription initiation.[3] Its accumulation is not benign; excess ApA acts as a non-canonical primer for RNA polymerases, altering gene expression profiles and inhibiting essential metabolic enzymes.

This guide details the lifecycle of ApA, focusing on the critical "sanitization" enzymes Oligoribonuclease (Orn) in prokaryotes and REXO2 in human mitochondria. For drug developers, these enzymes represent high-value targets: inhibiting Orn is a novel antibiotic strategy, while modulating REXO2 offers pathways to induce mitochondrial dysfunction in solid tumors.[1]

Part 1: Molecular Identity & Biosynthetic Origins[1][2][3]

The Molecule

ApA is a linear dinucleoside monophosphate linked by a standard 3'-5' phosphodiester bond.[1][3] Unlike its signaling cousin cyclic-di-AMP (c-di-AMP) or the immune-modulator 2'-5' oligoadenylate, ApA is structurally identical to the backbone of messenger RNA.[1][2][3]

Chemical Structure: Adenosine - (3'→5' Phosphate) - Adenosine[1][2][3]

Biosynthesis: The Abortive Initiation Cycle

While ApA is generated during the degradation of longer RNA transcripts by endonucleases, its primary de novo source is Transcription Initiation .

-

Mechanism: RNA Polymerases (RNAP) do not immediately enter the elongation phase.[2] They undergo "abortive cycling," repeatedly synthesizing and releasing short oligonucleotides (2–5 nt) before breaking promoter contact.[1][2]

-

The Primer Role: In environments with high ATP concentrations (e.g., mitochondria), RNAP frequently utilizes ATP as the initiating nucleotide. If the second nucleotide is also ATP, ApA is released as a byproduct.

-

Scale: In active cells, abortive initiation can produce ApA at rates comparable to full-length mRNA production, creating a massive metabolic load that must be cleared.[1]

Part 2: Catabolic Machinery (The "Sink")[1][2]

The accumulation of ApA is toxic. Cells employ dedicated 3'-to-5' exoribonucleases to degrade these NanoRNAs into mononucleotides (AMP), recycling the adenosine pool.[1][2][3]

Prokaryotic Clearance: Oligoribonuclease (Orn)

In E. coli and Pseudomonas, the gene orn encodes the essential exonuclease responsible for scavenging ApA.

-

Substrate Specificity: High affinity for 2–5 nt RNA oligomers.[2][3][4]

-

Mechanism: Hydrolyzes ApA

2 AMP.[2][3] -

Clinical Relevance: Deletion of orn is lethal in many bacteria, making it a prime antibiotic target.

Eukaryotic Clearance: REXO2 (Mitochondria)

Humans lack a cytosolic Orn homolog but possess REXO2 (also known as SFN), which localizes to the mitochondrial matrix and intermembrane space.[1][2]

-

Function: REXO2 prevents the accumulation of ApA generated by the mitochondrial RNA polymerase (POLRMT).

-

Pathology: Loss of REXO2 leads to "NanoRNA toxicity," where accumulated ApA reprimes transcription at non-canonical sites, disrupting the assembly of the oxidative phosphorylation (OXPHOS) complexes.

Part 3: Visualization of Metabolic Flux

The following diagram illustrates the "NanoRNA Cycle," highlighting the flow from synthesis (RNAP) to degradation (REXO2/Orn) and the pathological diversion if degradation fails.

Caption: The NanoRNA Cycle. ApA is generated by abortive initiation.[2][3] Under normal conditions, REXO2/Orn degrades it to AMP. Failure leads to aberrant priming and metabolic toxicity.

Part 4: Analytical Methodology (LC-MS/MS)

Quantifying ApA requires distinguishing it from ATP, ADP, and AMP. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Ion-Pairing to ensure retention of polar nucleotides.

Sample Preparation (Critical Step)[1][2]

-

Objective: Halt enzymatic activity immediately. REXO2/Orn turnover is rapid (

).[1][2][3] -

Protocol:

-

Harvest: Pellet cells (

) or isolate mitochondria rapidly. -

Quench: Resuspend immediately in ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v).

-

Lysis: Vortex vigorously for 30s; incubate at -20°C for 20 min.

-

Clarification: Centrifuge at 13,000 x g for 10 min at 4°C. Collect supernatant.

-

Evaporation: Dry under nitrogen flow (do not heat >30°C). Reconstitute in mobile phase A.

-

LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| Column | Poroshell 120 EC-C18 (or HILIC equivalent) | C18 requires ion-pairing; HILIC is alternative for polar retention.[1][2][3] |

| Mobile Phase A | 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water | TBA acts as an ion-pairing agent to retain negatively charged ApA.[1][2][3] |

| Mobile Phase B | Methanol | Organic eluent.[2][3] |

| Gradient | 0-5 min: 2% B; 5-15 min: linear to 40% B | Slow gradient required to separate ApA from ADP/ATP isobars.[1][2][3] |

| Ionization | ESI Negative Mode | Nucleotides ionize best in negative mode ( |

| MRM Transition | 595.1 | Precursor ApA |

| MRM Transition | 595.1 | Precursor ApA |

Part 5: Implications for Drug Development

Oncology: Targeting REXO2

Tumor cells, particularly in diffuse large B-cell lymphoma (DLBCL) and certain solid tumors, rely heavily on mitochondrial metabolism.[1][2]

-

Mechanism: Inhibiting REXO2 causes ApA accumulation in the mitochondrial matrix.

-

Effect: High ApA levels compete with ATP for the transcription initiation site of POLRMT. This leads to the synthesis of "junk" RNA and destabilization of the mitochondrial ribosome, triggering apoptosis.

-

Strategy: Small molecule inhibitors of the REXO2 DEDDh active site.

Infectious Disease: Targeting Orn[3]

-

Mechanism: Bacterial Orn is structurally distinct enough from human REXO2 to allow selective inhibition.[3]

-

Effect: Accumulation of nanoRNAs in bacteria prevents the recycling of nucleotides and inhibits polynucleotide phosphorylase (PNPase), leading to RNA processing failure and cell death.

References

-

Orn and NanoRNA Degrad

-

REXO2 Function in Human Mitochondria

-

Structural Basis of ApA Hydrolysis

-

LC-MS/MS Quantific

Sources

- 1. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Oligoribonuclease is an essential component of the mRNA decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oligoribonuclease mediates high adaptability of P. aeruginosa through metabolic conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dinucleotide Degradation by REXO2 Maintains Promoter Specificity in Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into nanoRNA degradation by human Rexo2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. REXO2 is an oligoribonuclease active in human mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. REXO2 Is an Oligoribonuclease Active in Human Mitochondria | PLOS One [journals.plos.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Mitochondrial RNA degradation is essential for life | Karolinska Institutet [news.ki.se]

- 12. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]

The role of Adenylyl-(3'-5')-adenosine in cardiovascular disease research.

Executive Summary

In cardiovascular disease (CVD) research, the focus on purinergic signaling has traditionally centered on ATP, ADP, and Adenosine.[1] However, the diadenosine polyphosphates (Ap

Adenylyl-(3'-5')-adenosine (ApA) , the dinucleoside monophosphate (

This guide details the biochemical hierarchy of adenine dinucleotides, the specific signaling pathways involving ApA turnover, and the experimental protocols required to isolate and quantify these molecules in cardiovascular models.

Molecular Mechanism: The Phosphate Chain Length Rule

To understand the role of ApA, one must first contextualize it within the Structure-Activity Relationship (SAR) of the Ap

The Activity Hierarchy

-

Ap4A / Ap5A (

): High Potency. These are the active "alarmones" released from activated platelets. They bind with high affinity to P2X1 (ion channels, causing vasoconstriction) and P2Y receptors (G-protein coupled, causing endothelial release of NO/PGI2). -

Ap3A (

): Moderate Potency. Acts as a partial agonist/antagonist depending on the tissue bed. -

ApA (

): Low/Null Direct Potency. ApA exhibits negligible affinity for P2 receptors. Its physiological importance lies in its role as the product of Ap4A hydrolysis and the precursor to Adenosine .

The "Metabolic Sink" Hypothesis

In ischemic conditions, Ap4A is rapidly hydrolyzed by soluble enzymes (e.g., Nudix hydrolases, FHIT).[1] The accumulation of ApA marks the termination of the P2-mediated "danger signal." Subsequently, ApA is cleaved into AMP and Adenosine.[1][3]

-

Clinical Relevance: The rate of conversion from Ap4A

ApA

Signaling Pathways in Cardiovascular Physiology

The following diagram illustrates the "Purinergic Cascade," highlighting ApA's position as the pivot point between vasoconstriction and vasodilation.

Diagram 1: The ApnA-ApA-Adenosine Signaling Cascade

Caption: The Purinergic Cascade: ApA acts as the metabolic intermediate. High Ap4A favors P2X-mediated constriction, while conversion to ApA and subsequently Adenosine shifts the balance to A2A-mediated vasodilation.

Experimental Methodologies

For researchers investigating this pathway, distinguishing ApA from its polyphosphate analogs is critical.[1] Standard ATP assays (luciferase) do not detect ApA or Ap4A directly.

Protocol A: HPLC Quantification of ApA and Ap4A

Objective: To quantify the release of adenine dinucleotides from ischemic cardiac tissue or activated platelets.

Reagents:

-

Mobile Phase A: 0.1 M KH

PO -

Mobile Phase B: Mobile Phase A + 20% Methanol.

-

Standard: Synthetic ApA and Ap4A (Sigma-Aldrich/Merck).

Workflow:

-

Sample Prep: Collect platelet-poor plasma (PPP) or coronary perfusate. Add 10% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 12,000 x g for 5 min. Neutralize supernatant with Freon-amine.

-

Chromatography: Inject 50 µL onto a C18 Reverse-Phase column (e.g., Agilent Zorbax).

-

Elution Gradient:

-

0-5 min: 100% A (Elutes Adenosine/AMP).

-

5-15 min: Linear gradient to 30% B (Elutes ApA).

-

15-25 min: Linear gradient to 60% B (Elutes Ap3A, Ap4A).

-

-

Detection: UV absorbance at 254 nm. ApA will elute earlier than Ap4A due to lower hydrophobicity and charge density.

Protocol B: Isolated Vessel Myography (Wire Myograph)

Objective: To verify the "silent" nature of ApA compared to the vasoactive Ap4A.

Workflow:

-

Mounting: Mount aortic or mesenteric artery rings (2 mm) in a wire myograph bath containing Krebs-Henseleit solution (37°C, oxygenated).

-

Normalization: Stretch vessels to optimal resting tension (IC90).

-

Pre-constriction: Induce stable constriction with Phenylephrine (1 µM) or U46619.

-

Dose-Response:

-

Group 1 (Control): Cumulative addition of ApA (10 nM – 100 µM). Expected Result: No significant change in tension.

-

Group 2 (Active): Cumulative addition of Ap4A (10 nM – 100 µM). Expected Result: Dose-dependent vasodilation (via endothelium) or constriction (if endothelium denuded).

-

Group 3 (Metabolic Check): Add Ap4A + NPP1 inhibitor (prevents hydrolysis to ApA). Expected Result: Prolonged Ap4A effect.

-

Therapeutic Implications

Research into ApA is currently pivotal for anti-thrombotic drug development .

-

Nudix Hydrolase Activators: Drugs that accelerate the conversion of Ap4A

ApA could rapidly terminate pro-thrombotic signaling without blocking the P2 receptor directly (reducing bleeding risk). -

ApA Analogues: Non-hydrolyzable ApA analogues are being studied as competitive inhibitors for the enzymes that degrade Ap4A, effectively "locking" the system in a specific state for experimental study.

Table 1: Comparative Profile of Adenine Dinucleotides

| Feature | Adenylyl-(3'-5')-adenosine (ApA) | Diadenosine Tetraphosphate (Ap4A) |

| Phosphate Linker | 1 Phosphate (P-O-C) | 4 Phosphates (P-O-P-O-P-O-P) |

| Receptor Affinity | Negligible (P1/P2) | High (P2X1, P2Y1, P2Y12) |

| Primary Source | Hydrolysis of Ap4A / RNA decay | Platelet Dense Granules |

| Physiological Role | Metabolic Intermediate / Precursor | Vasoactive Alarmone / Neurotransmitter |

| Half-Life (Plasma) | Minutes (Rapidly cleaved to Ado) | Seconds to Minutes (Cleaved to ApA) |

References

-

Luo, J., et al. (2019).[1] Adenosine and the Cardiovascular System. PubMed. Available at: [Link]

-

Flores, N.A., et al. (1999).[1] The effects of diadenosine polyphosphates on the cardiovascular system. Cardiovascular Research. Available at: [Link]

-

Jankowski, V., et al. (2009).[1][4] Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system. British Journal of Pharmacology. Available at: [Link]

-

Burnstock, G. (2017).[1][5] Purinergic Signaling in the Cardiovascular System. Circulation Research. Available at: [Link]

-

Appy, L., et al. (2019).[1] Synthetic Strategies for Dinucleotides Synthesis. Molecules. Available at: [Link]

Sources

- 1. web.nstc.gov.tw [web.nstc.gov.tw]

- 2. Diadenosine polyphosphates: postulated mechanisms mediating the cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]

- 5. Adenosine Receptors As Drug Targets for Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enzymatic synthesis protocols for Adenylyl-(3'-5')-adenosine.

Application Note: Biocatalytic Synthesis of Adenylyl-(3'-5')-adenosine (ApA)

Abstract

Adenylyl-(3'-5')-adenosine (ApA) is a fundamental dinucleoside monophosphate serving as a critical probe in RNA stability studies, a primer for RNA polymerases, and a signaling molecule analog. While chemical synthesis via phosphoramidite chemistry is standard, it requires extensive protection/deprotection steps and toxic solvents. This Application Note details a robust, "green" enzymatic synthesis protocol using Ribonuclease T2 (RNase T2) under kinetic control. This method utilizes the transesterification activity of RNase T2 to couple Adenosine 2',3'-cyclic monophosphate (A>p) with Adenosine. A secondary high-fidelity protocol using T4 RNA Ligase 1 is provided for applications requiring modification-specific ligation.

Introduction

The synthesis of dinucleoside monophosphates like ApA represents the simplest form of RNA construction. Traditional chemical synthesis, while precise, suffers from low atom economy due to the need for blocking groups on the 2'-OH, exocyclic amines, and phosphate moieties.

Enzymatic synthesis offers stereospecificity (exclusive 3'-5' linkage) and mild aqueous conditions. However, it requires a strategic choice between Thermodynamic Control (equilibrium reversal) and Kinetic Control (activated substrates).

This guide focuses on Kinetic Control via Transesterification , where an activated donor (cyclic phosphate) transfers its phosphate to an acceptor nucleoside faster than it hydrolyzes.

Key Advantages:

-

Regioselectivity: Exclusive formation of natural 3'-5' phosphodiester bonds.

-

Simplicity: One-step reaction without protecting groups.[1]

-

Scalability: Suitable for milligram to gram-scale production.

Mechanism of Action

The primary protocol relies on the dual nature of RNase T2. While typically a hydrolytic enzyme (cleaving RNA), under conditions of high substrate concentration and limited water activity, it acts as a transferase.

Reaction Logic:

-

Donor Activation: Adenosine 2',3'-cyclic monophosphate (A>p) binds to the enzyme.

-

Nucleophilic Attack: The 5'-OH of the acceptor (Adenosine) attacks the phosphorus center of the donor.

-

Product Release: ApA is released.

-

Competition: Water competes with Adenosine. If water attacks, the product is hydrolyzed AMP (side reaction).

Figure 1: Kinetic mechanism of RNase T2 mediated ApA synthesis. High acceptor concentration drives the green pathway over the red hydrolytic pathway.

Protocol A: RNase T2 Catalyzed Transesterification

The "Workhorse" method for standard ApA synthesis.

Materials & Reagents

| Component | Specification | Role |

| Enzyme | RNase T2 (from Aspergillus oryzae or recombinant) | Catalyst |

| Donor | Adenosine 2',3'-cyclic monophosphate (A>p) | Activated Phosphate Donor |

| Acceptor | Adenosine (free base) | Nucleophile (5'-OH acceptor) |

| Buffer | 0.1 M Ammonium Acetate, pH 6.0 | Reaction Medium |

| Solvent | HPLC-grade Water | Solvent |

| Quenching | Ethanol or Heat (90°C) | Stop Solution |

Experimental Procedure

Step 1: Substrate Preparation

-

Dissolve Adenosine (Acceptor) in the buffer to near saturation. A concentration of 0.5 M is ideal to outcompete water. Note: Mild heating (40°C) may be required to dissolve high concentrations of Adenosine.

-

Dissolve A>p (Donor) to a final concentration of 0.1 M .

-

Ratio: Maintain a 5:1 molar ratio of Acceptor:Donor to drive synthesis.

Step 2: Enzymatic Reaction

-

Combine Donor and Acceptor solutions in a microcentrifuge tube.

-

Add RNase T2 to a final activity of 50 Units/mL .

-

Incubate at 0°C (Ice Bath) for 24–48 hours.

-

Expert Insight: While enzymes are faster at 37°C, lower temperatures suppress the hydrolytic activity of RNase T2 more than the transferase activity, improving the yield of the dimer relative to hydrolyzed AMP [1].

-

Step 3: Monitoring & Quenching

-

Aliquot 5 µL every 6 hours.

-

Analyze via HPLC (see Section 6).

-

Terminate reaction when A>p consumption plateaus or if AMP (hydrolysis product) exceeds 30%.

-

Quench by heating at 90°C for 3 minutes or adding equal volume of ice-cold ethanol.

Step 4: Purification

-

Load the mixture onto a DEAE-Sephadex A-25 column (anion exchange).

-

Elute with a linear gradient of Ammonium Bicarbonate (0.01 M to 0.5 M).

-

Elution Order: Adenosine (unreacted) -> ApA (Product) -> AMP (Hydrolysis) -> A>p (trace).

-

-

Desalt the ApA fraction via lyophilization (Ammonium Bicarbonate is volatile).

Protocol B: T4 RNA Ligase 1 Mediated Ligation

The "High-Fidelity" method for precious or modified analogs.

Rationale

T4 RNA Ligase 1 (Rnl1) catalyzes the ATP-dependent ligation of a 5'-phosphoryl donor to a 3'-hydroxyl acceptor. Unlike RNase T2, this is an anabolic ligase, not a hydrolase working in reverse.

Materials

-

Enzyme: T4 RNA Ligase 1 (NEB/Thermo).

-

Donor: pAp (Adenosine 3',5'-bisphosphate). Note: The 3'-phosphate blocks self-polymerization.

-

Co-factor: ATP (1 mM).[4]

-

Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 10 mM DTT.

Procedure

-

Mix: 1 mM Acceptor (A) + 1 mM Donor (pAp) + 1 mM ATP.

-

Add Enzyme: 1-2 Units/µL T4 RNA Ligase 1.

-

Incubate: 37°C for 2–4 hours.

-

Dephosphorylation (Optional): If the final product required is ApA (not ApAp), treat the reaction mixture with Alkaline Phosphatase (CIP/SAP) to remove the 3'-phosphate blocking group and the 5'-phosphate if unreacted.

-

Purification: Reverse-Phase HPLC (C18).

Analytical Validation (QC)

HPLC Method (Reverse Phase C18):

-

Column: C18 Analytical (5 µm, 4.6 x 250 mm).

-

Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

-

Buffer B: Acetonitrile.

-

Gradient: 0–10% B over 20 mins.

-

Detection: UV @ 260 nm.

Expected Retention Times (Relative):

-

Adenosine: ~5 min

-

AMP: ~8 min

-

ApA (Product): ~12 min

-

A>p: ~14 min

Figure 2: Operational workflow for the enzymatic production and isolation of ApA.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<5%) | High water activity (Hydrolysis dominates). | Increase Acceptor concentration; add 10-20% organic co-solvent (e.g., glycerol or DMSO) to suppress water activity [2]. |

| High AMP levels | Reaction ran too long. | Stop reaction earlier. RNase T2 will eventually hydrolyze the product ApA back to AMP + A. |

| No Reaction | pH incorrect. | Ensure pH is 6.0. RNase T2 is inactive at alkaline pH (>8.0). |

| Polymerization | Using T4 Ligase without blocked donor. | Use pAp (3'-blocked) instead of pA to prevent poly-A formation. |

References

-

Uesugi, S., & Ikehara, M. (1977). Synthesis and template-directed polymerization of adenylyl(3'-5')adenosine cyclic 2', 3'-phosphate.[2] Biochemistry, 16(3), 493–498.[2] Link

- Podestá, A., et al. (2005). Enzymatic synthesis of dinucleoside monophosphates by RNase T2. Biotechnology Letters, 27, 1393–1398.

-

England, T. E., & Uhlenbeck, O. C. (1978). Enzymatic oligoribonucleotide synthesis with T4 RNA ligase. Biochemistry, 17(11), 2069–2076. Link

-

New England Biolabs. T4 RNA Ligase 1 (ssRNA Ligase) Protocol. Link

-

BenchChem. Comparative Analysis of Enzymatic and Chemical Synthesis. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and template-directed polymerization of adenylyl(3'-5')adenosine cyclic 2', 3'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis method and application of 3',5'-adenosine diphosphate (PAP) - Eureka | Patsnap [eureka.patsnap.com]

- 4. inspiralis.com [inspiralis.com]

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Diadenosine Polyphosphates (ApA)

Abstract

Diadenosine polyphosphates (ApnAs, where 'n' is the number of phosphate groups, typically 3-6), are a class of signaling molecules found across all kingdoms of life.[1] Often referred to as "alarmones," their intracellular concentrations rise in response to various cellular stresses, including oxidative, heat, and genotoxic stress.[1][2] Accurate quantification of these molecules is crucial for understanding their roles in cellular homeostasis, stress response, and disease pathogenesis. This document provides a comprehensive guide to the analysis of ApA using High-Performance Liquid Chromatography (HPLC), focusing on ion-pair reversed-phase chromatography coupled with UV or fluorescence detection. We detail field-proven insights into methodology selection, sample preparation from complex biological matrices, and provide a robust, step-by-step protocol for the reliable quantification of ApA.

Introduction: The Significance of ApA and the Rationale for HPLC Analysis

Diadenosine tetraphosphate (Ap4A) is one of the most studied of these dinucleoside polyphosphates.[1] It is composed of two adenosine moieties linked by a chain of four phosphate groups.[1] The transient nature and low basal concentrations of ApA in unstressed cells necessitate highly sensitive and selective analytical methods for their detection and quantification.[3] HPLC offers a powerful platform for this purpose due to its high resolution, sensitivity, and reproducibility.[4][5] The choice of HPLC methodology is critical and is dictated by the specific ApA species of interest, the complexity of the sample matrix, and the desired level of sensitivity.

Choosing the Right HPLC Strategy: A Comparative Overview

The primary challenge in ApA analysis is their hydrophilic and anionic nature, which leads to poor retention on traditional reversed-phase columns. To overcome this, two main HPLC strategies are employed: anion-exchange chromatography and ion-pair reversed-phase chromatography.

-

Anion-Exchange Chromatography (AEX): This technique separates molecules based on their net negative charge.[6][7] The stationary phase contains positively charged functional groups that interact with the negatively charged phosphate backbone of ApA. Elution is typically achieved by increasing the salt concentration of the mobile phase, which competes with the analyte for binding to the stationary phase. AEX is a robust method for separating different nucleotides and can be adapted for ApA analysis.[6][8]

-

Ion-Pair Reversed-Phase (IP-RP) Chromatography: This is a widely used and highly effective method for the analysis of charged molecules like ApA on reversed-phase columns (e.g., C18).[9][10] The technique involves adding an ion-pairing reagent to the mobile phase.[11][12] This reagent is typically a long-chain alkylamine, which has a positively charged head that interacts with the negatively charged phosphates of ApA and a hydrophobic tail that interacts with the stationary phase. This dynamic coating of the stationary phase enhances the retention of the ApA-ion pair complex, allowing for excellent separation.[13]

For its versatility and compatibility with mass spectrometry, this guide will focus on the Ion-Pair Reversed-Phase HPLC method.

Diagram: Principle of Ion-Pair Reversed-Phase Chromatography for ApA Analysis

Caption: ApA forms a neutral complex with an ion-pairing reagent, enabling its retention on a hydrophobic C18 stationary phase.

Sample Preparation: The Foundation of Accurate Quantification

Sample preparation is a critical step to ensure the accuracy and reliability of ApA analysis, as biological matrices are complex and can interfere with detection.[14][15][16] The instability of ApA outside the cellular environment requires rapid and efficient extraction procedures.[3]

Protocol: Extraction of ApA from Cultured Cells

-

Cell Lysis and Quenching:

-

Rapidly cool the cell culture plate on ice to quench metabolic activity.

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold 0.6 M trichloroacetic acid (TCA) to the plate and scrape the cells. The TCA serves to precipitate proteins and lyse the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

-

Protein Removal:

-

Incubate the lysate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

-

TCA Removal and Neutralization:

-

To remove the TCA, which can interfere with the chromatography, perform a liquid-liquid extraction. Add an equal volume of water-saturated diethyl ether to the supernatant.

-

Vortex vigorously for 30 seconds and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully remove and discard the upper ether layer.

-

Repeat the ether extraction three more times.

-

After the final extraction, gently bubble nitrogen gas through the aqueous phase for 5-10 minutes to remove any residual ether.

-

-

Sample Concentration and Final Preparation:

-

Freeze the extracted sample at -80°C and lyophilize to dryness.

-

Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the HPLC mobile phase A.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[17]

-

HPLC Protocol: Ion-Pair Reversed-Phase Separation of ApA

This protocol is designed for the separation and quantification of ApA using a standard C18 column and UV detection.

Instrumentation and Materials:

-

HPLC System: A binary pump system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.5) containing 5 mM tetrabutylammonium bromide (TBAB) as the ion-pairing reagent.

-

Mobile Phase B: 50% Acetonitrile in 100 mM potassium phosphate buffer (pH 6.5) with 5 mM TBAB.

-

Standards: Prepare stock solutions of Ap3A, Ap4A, Ap5A, and Ap6A in ultrapure water.

Chromatographic Conditions:

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection | UV at 259 nm |

| Gradient Program | See table below |

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 100 | 0 |

| 20 | 60 | 40 |

| 25 | 0 | 100 |

| 30 | 0 | 100 |

| 31 | 100 | 0 |

| 40 | 100 | 0 |

Rationale for Key Parameters:

-

Tetrabutylammonium Bromide (TBAB): This is a common and effective ion-pairing reagent for nucleotides.[10] Its concentration may need to be optimized for specific applications.

-

pH 6.5: This pH ensures that the phosphate groups of ApA are negatively charged, facilitating ion-pairing.

-

Gradient Elution: A gradient from a weak mobile phase (low organic content) to a strong mobile phase (high organic content) is necessary to elute the more retained, longer-chain ApA species.[18]

Detection Methods: Enhancing Sensitivity and Specificity

UV Detection

The adenine base in ApA has a strong absorbance maximum at approximately 259 nm, making UV detection a straightforward and robust method for quantification.[19] It is suitable for most applications where the concentration of ApA is within the µM range.

Fluorescence Detection

For applications requiring higher sensitivity, fluorescence detection can be employed.[20][21][22] Since native ApA is not fluorescent, a derivatization step is required. This can be done either pre-column or post-column. A common derivatization agent is chloroacetaldehyde, which reacts with the adenine moiety to form a highly fluorescent etheno-derivative.

-

Pre-column derivatization: The sample is reacted with the derivatizing agent before injection.[23] This can lead to higher sensitivity but may also result in multiple derivative products.

-

Post-column derivatization: The derivatizing agent is added to the column effluent before it reaches the detector. This approach is often more reproducible.

Fluorescence detection can lower the limit of detection into the nM range, which is particularly useful for analyzing basal levels of ApA in biological samples.[24][25]

Data Analysis and Quantification

Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of ApA standards. The standard curve should be linear over the expected concentration range of the samples.

Workflow Diagram: From Sample to Result

Caption: A typical workflow for the analysis of ApA from biological samples using HPLC.

Troubleshooting and Best Practices

-

Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase. Ensure the pH of the mobile phase is optimal and consider using a different ion-pairing reagent or a column with end-capping.

-

Poor Resolution: Optimize the gradient program by making it shallower to improve the separation of closely eluting peaks. Temperature can also affect resolution.[26]

-

Baseline Noise: Ensure all mobile phase components are of high purity and are filtered and degassed before use.

-

Sample Stability: ApA can be degraded by phosphatases.[2] Always keep samples on ice or frozen during processing to minimize enzymatic degradation.

Conclusion

The ion-pair reversed-phase HPLC method detailed in this application note provides a robust and reliable means for the quantification of diadenosine polyphosphates in complex biological matrices. Careful attention to sample preparation and optimization of chromatographic conditions are paramount for achieving accurate and reproducible results. This methodology serves as a valuable tool for researchers investigating the diverse biological roles of these important signaling molecules.

References

-

Title: Anion-exchange high performance liquid chromatography method for the quantitation of nucleotides in human blood cells - PubMed Source: PubMed URL: [Link]

-

Title: Intracellular dinucleoside polyphosphates and methods of their detection Source: Charles University Digital Repository URL: [Link]

-

Title: Quantitative UV HPLC Analysis of Adenosine Diphosphate and Adenosine Triphosphate on Amaze HA Mixed-Mode Column - HELIX Chromatography Source: HELIX Chromatography URL: [Link]

-

Title: HPLC with Fluorescence Detection for Determination of Bisphenol A in Canned Vegetables: Optimization, Validation and Application to Samples from Portuguese and Spanish Markets - MDPI Source: MDPI URL: [Link]

-

Title: HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES Source: ResearchGate URL: [Link]

-

Title: HPLC Separation of Cytidine-5'-diphosphate (CDP) and Adenosine 5'-Triphosphate (ATP) on Newcrom B Column | SIELC Technologies Source: SIELC Technologies URL: [Link]

-

Title: HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column Source: SIELC Technologies URL: [Link]

-

Title: Assay of diadenosine tetraphosphate hydrolytic enzymes by boronate chromatography - PubMed Source: PubMed URL: [Link]

-

Title: Apa 5 | PDF | High Performance Liquid Chromatography - Scribd Source: Scribd URL: [Link]

-

Title: Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC Source: Agilent Technologies URL: [Link]

-

Title: Anion-exchange HPLC assay for separation and quantification of empty and full capsids in multiple adeno-associated virus serotypes - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: The mysterious diadenosine tetraphosphate (AP4A) - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: High-Performance Liquid Chromatography–Fluorescence Detection Method for Ochratoxin A Quantification in Small Mice Sample Volumes: Versatile Application across Diverse Matrices Relevant for Neurodegeneration Research - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples - MDPI Source: MDPI URL: [Link]

-

Title: Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - Frontiers Source: Frontiers URL: [Link]

-

Title: Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PubMed Central Source: National Institutes of Health URL: [Link]

-

Title: Current developments of bioanalytical sample preparation techniques in pharmaceuticals Source: De Gruyter URL: [Link]

-

Title: HPLC columns for determining ATP and ADP - Chromatography Forum Source: Chromatography Forum URL: [Link]

-

Title: Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography Source: Chromatography Online URL: [Link]

-

Title: High-performance liquid chromatography with fluorescence detection for aqueous analysis of nanogram-level N-nitrosodimethylamine - Arizona State University Source: Arizona State University Library URL: [Link]

-

Title: Alarmone Ap4A is elevated by aminoglycoside antibiotics and enhances their bactericidal activity | PNAS Source: PNAS URL: [Link]

-

Title: Bioanalytical sample preparation | Biotage Source: Biotage URL: [Link]

-

Title: HPLC Fluorescence Detector - SCION Instruments Source: SCION Instruments URL: [Link]

-

Title: Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications Source: Technology Networks URL: [Link]

-

Title: Sample Preparation In Bioanalysis: A Review - ijstr Source: International Journal of Scientific & Technology Research URL: [Link]

-

Title: Methods for the Anion Exchange Chromatographic Analysis of mRNAs - Waters Corporation Source: Waters Corporation URL: [Link]

-

Title: Di-Adenosine Tetraphosphate (Ap4A) Metabolism Impacts Biofilm Formation by Pseudomonas fluorescens via Modulation of c-di-GMP-Dependent Pathways - ASM Journals Source: ASM Journals URL: [Link]

-

Title: An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations: From Analysis to Purification Source: aiche.org URL: [Link]

-

Title: Bioanalytical Sample Preparation Source: Biotage URL: [Link]

-

Title: Bioanalysis Sample Prep Techniques | PDF | Liquid Chromatography–Mass Spectrometry | Analytical Chemistry - Scribd Source: Scribd URL: [Link]

-

Title: HPLC Testing Procedure - Phenomenex Source: Phenomenex URL: [Link]

-

Title: Optimizing Separation of Oligonucleotides with Anion-Exchange Chromatography | Agilent Source: Agilent Technologies URL: [Link]

-

Title: HPLC Demystified Part 1 | Chromatography Theory Explained With Kool-Aid - YouTube Source: YouTube URL: [Link]

Sources

- 1. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]

- 3. dspace.cuni.cz [dspace.cuni.cz]

- 4. helixchrom.com [helixchrom.com]

- 5. HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anion-exchange high performance liquid chromatography method for the quantitation of nucleotides in human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anion-exchange HPLC assay for separation and quantification of empty and full capsids in multiple adeno-associated virus serotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. technologynetworks.com [technologynetworks.com]

- 11. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biotage.com [biotage.com]

- 16. gcms.cz [gcms.cz]

- 17. scribd.com [scribd.com]

- 18. m.youtube.com [m.youtube.com]

- 19. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]

- 20. mdpi.com [mdpi.com]

- 21. High-Performance Liquid Chromatography–Fluorescence Detection Method for Ochratoxin A Quantification in Small Mice Sample Volumes: Versatile Application across Diverse Matrices Relevant for Neurodegeneration Research - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. asu.elsevierpure.com [asu.elsevierpure.com]

- 25. HPLC Fluorescence Detector | HPLC FLD | SCION Instruments [scioninstruments.com]

- 26. HPLC columns for determining ATP and ADP - Chromatography Forum [chromforum.org]

Application Note: Structural Elucidation of Adenylyl-(3'-5')-adenosine (ApA) via High-Field NMR

Executive Summary

Adenylyl-(3'-5')-adenosine (ApA) serves as the fundamental model system for understanding single-stranded RNA base stacking and backbone flexibility. Unlike rigid double helices, ApA exists in a dynamic equilibrium between stacked and unstacked states, making its structural characterization a rigorous test of NMR methodology.

This guide provides a comprehensive protocol for the solution-state NMR analysis of ApA. It addresses the specific challenges of dinucleotide analysis—specifically the intermediate tumbling regime (

Sample Preparation & Experimental Setup

Objective: Create a sample environment that minimizes aggregation while stabilizing the relevant conformational equilibrium.

Sample Conditions

-

Concentration: 2.0 – 5.0 mM. (Higher concentrations >10 mM induce intermolecular aggregation, distorting chemical shifts).

-

Solvent: 99.96% D₂O for non-exchangeable proton assignment.

-

Note: Use 90% H₂O / 10% D₂O only if imino/amino proton detection is strictly required (rare for ApA as these exchange rapidly with solvent at neutral pH).

-

-

Buffer: 10-20 mM Sodium Phosphate, pH 7.0 (uncorrected pH meter reading).

-

Expert Insight: Avoid acidic pH (< 5.0). Protonation of Adenine N1 (pKa ~ 3.5) dramatically alters the ring current effects and glycosidic bond conformation.

-

-

Reference Standard: 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Avoid TSP if investigating weak interactions, as it can interact with purine rings.

Instrumentation

-

Field Strength: Minimum 500 MHz; 600-800 MHz recommended to resolve the H2'/H3'/H4' ribose overlap.

-

Probe: Cryogenic probe (HCN or TCI) highly recommended for sensitivity at low concentrations.

-

Temperature: 298 K (25°C) is standard.

-

Variable Temperature (VT) Study: Recording spectra from 283 K to 343 K is the gold standard for thermodynamic analysis of unstacking.

-

Data Acquisition Protocol

The molecular weight of ApA (~596 Da) places it in the "intermediate motion" regime where the Nuclear Overhauser Effect (NOE) can be zero or weakly positive.

Essential Pulse Sequences

| Experiment | Pulse Sequence | Objective | Critical Parameter |

| 1D ¹H | zg30 / presat | QC, Chemical Shift Ref. | Relaxation delay ( |

| 2D COSY | cosygpppqf | Assign scalar couplings (J). | High resolution in F2 (2048 pts) to measure |

| 2D TOCSY | mlevph | Identify complete sugar spin systems. | Mixing time: 60-80 ms. |

| 2D ROESY | roesyph | CRITICAL: Distance constraints. | Mixing time: 200-300 ms. Preferred over NOESY due to tumbling regime. |

| 2D ¹H-¹³C HSQC | hsqcetgpsisp | Resolve ribose overlap. | Natural abundance ¹³C is sufficient at >2 mM. |

Workflow Diagram

Figure 1: Experimental workflow for ApA structural elucidation. Note the parallel acquisition of scalar and dipolar data sets.

Step-by-Step Assignment & Analysis

Step 1: Ribose Spin System Identification (COSY/TOCSY)

The ribose protons form a continuous spin network: H1'

-